Cholesta-1,4,6-trien-3-one is a steroidal compound derived from cholesterol, characterized by its unique trienone structure. It is naturally found in various plant sources, including vegetable oils, nuts, seeds, and grains. The molecular formula of Cholesta-1,4,6-trien-3-one is C27H40O, and it is recognized for its role in biochemical processes related to cholesterol metabolism and as an intermediate in the synthesis of other steroidal compounds.
Cholesta-1,4,6-trien-3-one can be synthesized from cholesterol through specific chemical reactions. It is primarily produced via oxidation methods involving reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which efficiently converts cholesterol into this compound.
Cholesta-1,4,6-trien-3-one is classified as a steroid and a trienone due to the presence of three double bonds in its structure. It falls under the category of organic compounds used in various scientific and industrial applications.
The synthesis of Cholesta-1,4,6-trien-3-one typically involves the following steps:
The reaction conditions for synthesizing Cholesta-1,4,6-trien-3-one typically involve the use of solvents and controlled temperatures to facilitate the oxidation process effectively. The efficiency of DDQ makes it a preferred reagent in laboratory and industrial settings.
Cholesta-1,4,6-trien-3-one features a steroid backbone with three double bonds located at positions 1, 4, and 6. This structure is crucial for its chemical reactivity and biological activity.
The structural configuration significantly influences its interactions with biological systems and its potential applications in medicinal chemistry.
Cholesta-1,4,6-trien-3-one participates in various chemical reactions:
The ability of Cholesta-1,4,6-trien-3-one to participate in these reactions makes it a versatile compound for synthetic organic chemistry. Its derivatives are often explored for their biological activities.
Cholesta-1,4,6-trien-3-one exhibits typical characteristics of steroidal compounds:
Key chemical properties include:
These properties make Cholesta-1,4,6-trien-3-one suitable for various applications in research and industry.
Cholesta-1,4,6-trien-3-one has several significant applications:
Cholesta-1,4,6-trien-3-one is defined by the IUPAC name (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one. This nomenclature precisely encodes:
The compound has the empirical formula C₂₇H₄₀O, with a molecular weight of 380.6 g/mol [2] [3]. Its mass distribution comprises:
Key machine-readable identifiers facilitate structural verification and database searches:
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)C=CC34C)C (canonical) or C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)C (isomeric, encoding stereochemistry) [3] InChI=1S/C27H40O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,13,15,17-19,22-25H,6-8,11-12,14,16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 [2] [3] NIJCHQWGAFQPFT-GYKMGIIDSA-N (256-bit cryptographic hash enabling unique identification) [3] While X-ray diffraction data for cholesta-1,4,6-trien-3-one itself remains unpublished, studies of closely related derivatives provide insight:
Physicochemical Properties and Reactivity
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2